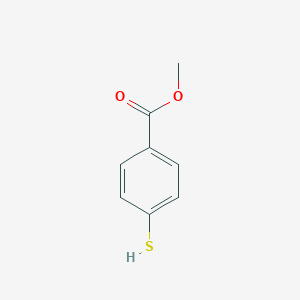

Methyl 4-sulfanylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41242. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-10-8(9)6-2-4-7(11)5-3-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZOMWXSWVOOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285272 | |

| Record name | methyl 4-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-65-4 | |

| Record name | 6302-65-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-sulfanylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Methyl 4-sulfanylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and spectral characterization of methyl 4-sulfanylbenzoate (also known as methyl 4-mercaptobenzoate). The information presented herein is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science, where this compound is a useful synthetic intermediate.[1][2]

Core Physicochemical Properties

This compound is a sulfur-containing organic compound with the chemical formula C₈H₈O₂S.[1][3] It is characterized by a methyl ester functional group and a thiol (-SH) group attached to a benzene ring in the para position. The presence of the thiol group makes it sensitive to oxidation, and it is recommended to be stored in a refrigerator under an inert atmosphere.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound. It is important to note that some physical properties, such as melting and boiling points, have varying values reported in the literature, which may be attributed to differences in experimental conditions and sample purity.

| Property | Value | Source(s) |

| CAS Number | 6302-65-4 | [1][4][5][6] |

| Molecular Formula | C₈H₈O₂S | [1][3][5] |

| Molecular Weight | 168.21 g/mol | [1][3] |

| Appearance | White to off-white or pale yellow solid | [1][7] |

| Melting Point | 33-36 °C, 53-56 °C, 57 °C | [5][8][9] |

| Boiling Point | 110-113 °C at 0.5 mmHg; 139-144 °C; 266.7 °C at 760 mmHg | [4][5][8] |

| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 5.50 ± 0.10 | [1][4] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, DMSO, ethanol, and methanol. Slightly soluble in ethyl acetate. | [4][5] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 4-mercaptobenzoic acid using a classic Fischer esterification reaction.

Materials:

-

4-Mercaptobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-mercaptobenzoic acid in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 16 hours.

-

After the reaction is complete, remove the excess methanol using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer twice with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Spectroscopic Characterization

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Data (CDCl₃):

-

δ 7.89 (d, J=8.7 Hz, 2H): Aromatic protons ortho to the ester group.

-

δ 7.29 (d, J=8.7 Hz, 2H): Aromatic protons ortho to the thiol group.

-

δ 3.90 (s, 3H): Methyl protons of the ester group.

-

δ 3.60 (s, 1H): Thiol proton.

¹³C NMR Spectroscopy: A general protocol for acquiring a ¹³C NMR spectrum would involve using a standard proton-decoupled pulse sequence on a 100 MHz or higher spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) and a relaxation delay of 2-5 seconds are typically required.

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a disk.

Expected Characteristic IR Absorptions:

-

~3450 cm⁻¹ (broad): S-H stretching vibration of the thiol group.

-

~1720 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.

-

~1600, ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1280 cm⁻¹ (strong): C-O stretching vibration of the ester group.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution as needed for the specific instrument and ionization technique.

-

Ensure the sample is free of non-volatile salts or buffers.

Analysis: Mass spectral analysis, typically using electrospray ionization (ESI) or electron ionization (EI), can be employed to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ or [M+H]⁺ would be expected at m/z 168 or 169, respectively.

Logical Workflow and Relationships

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 4-Mercaptobenzoate | LGC Standards [lgcstandards.com]

- 4. Methyl 4-Mercaptobenzoate CAS#: 6302-65-4 [m.chemicalbook.com]

- 5. Methyl 4-Mercaptobenzoate | CAS 6302-65-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 6302-65-4 | CAS DataBase [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. AB488401 | CAS 6302-65-4 – abcr Gute Chemie [abcr.com]

- 9. Methyl 4-mercaptobenzoate | 6302-65-4 | FM25442 [biosynth.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 4-mercaptobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-mercaptobenzoate is a sulfur-containing organic compound that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a thiol and a methyl ester group, makes it a versatile building block for the creation of more complex molecules, including pharmaceuticals and materials for self-assembly. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Methyl 4-mercaptobenzoate, supported by detailed experimental protocols and logical workflow diagrams to aid researchers in their understanding and application of this compound.

Physicochemical Properties

The fundamental physicochemical properties of Methyl 4-mercaptobenzoate are summarized in the tables below, providing a clear and concise reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂S | [1][2][3][4] |

| Molecular Weight | 168.21 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 33-36 °C | [3][6] |

| Boiling Point | 110-113 °C at 0.5 mmHg; 266.7 °C at 760 mmHg | [3][6] |

| Density | 1.202 g/cm³ (predicted) | [6] |

| Stability | Sensitive to oxidation; should be stored in a freezer under an inert atmosphere. | [5] |

Table 2: Solubility and Acidity

| Property | Value | Reference(s) |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [6] |

| pKa (predicted) | 5.50 ± 0.10 | [5] |

Table 3: Spectroscopic Data

| Spectrum Type | Key Data | Reference(s) |

| ¹H-NMR (CDCl₃) | δ 7.89 (d, J=8.7 Hz, 2H), 7.29 (d, J=8.7 Hz, 2H), 3.90 (s, 3H), 3.60 (s, 1H) | [7] |

| IR, ¹³C-NMR, MS, UV-Vis | Data not explicitly available in the searched literature. General characteristics of aromatic thiols and benzoates can be inferred. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of Methyl 4-mercaptobenzoate are provided below. These protocols are based on established laboratory techniques.

Synthesis of Methyl 4-mercaptobenzoate from 4-Mercaptobenzoic Acid

This procedure outlines the Fischer esterification of 4-mercaptobenzoic acid to yield Methyl 4-mercaptobenzoate.[7]

Materials:

-

4-Mercaptobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-mercaptobenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

After cooling to room temperature, concentrate the mixture in vacuo to remove excess methanol.

-

Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution.

-

Separate the organic phase, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic phase in vacuo to yield the crude product.

-

Purify the product by a suitable method, such as column chromatography or recrystallization, if necessary.

Caption: Synthesis of Methyl 4-mercaptobenzoate.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point of a solid organic compound.[8][9][10][11]

Materials:

-

Methyl 4-mercaptobenzoate sample

-

Melting point capillary tubes

-

Melting point apparatus or Thiele tube with a thermometer and heating oil

Procedure:

-

Ensure the Methyl 4-mercaptobenzoate sample is dry and finely powdered.

-

Pack a small amount of the sample into a melting point capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

The melting point is reported as this range.

Determination of Boiling Point

The following protocol details the micro boiling point determination using a capillary tube, suitable for small quantities of liquid.[12][13][14][15][16]

Materials:

-

Methyl 4-mercaptobenzoate sample

-

Small test tube

-

Melting point capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or Thiele tube)

Procedure:

-

Place a small amount of the liquid Methyl 4-mercaptobenzoate into the small test tube.

-

Invert the sealed capillary tube and place it, open end down, into the liquid.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source when a steady stream of bubbles is observed.

-

The liquid will begin to cool, and the bubbling will slow down and eventually stop.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of Solubility

This protocol provides a qualitative assessment of the solubility of Methyl 4-mercaptobenzoate in various solvents.[17][18][19][20]

Materials:

-

Methyl 4-mercaptobenzoate sample

-

Test tubes

-

A selection of solvents (e.g., water, ethanol, diethyl ether, chloroform, ethyl acetate)

-

Vortex mixer or stirring rod

Procedure:

-

Place approximately 10-20 mg of Methyl 4-mercaptobenzoate into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for about 1 minute.

-

Observe whether the solid has completely dissolved.

-

If the solid dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble." If some but not all dissolves, it is "partially soluble."

-

Repeat the procedure for each solvent.

Determination of pKa

The pKa of the thiol group in Methyl 4-mercaptobenzoate can be estimated using a titration-based method.[21][22][23][24][25]

Materials:

-

Methyl 4-mercaptobenzoate sample

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

A suitable solvent system in which both the thiol and thiolate are soluble (e.g., a water-alcohol mixture)

-

pH meter or a suitable indicator

-

Burette

-

Stir plate and stir bar

Procedure:

-

Dissolve a known quantity of Methyl 4-mercaptobenzoate in the chosen solvent system.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the sample solution and begin stirring.

-

Record the initial pH of the solution.

-

Add the standardized base solution in small, known increments from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH begins to change rapidly, and then for several increments beyond this point.

-

Plot a titration curve of pH versus the volume of base added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the thiol has been neutralized).

Caption: Characterization of Methyl 4-mercaptobenzoate.

Conclusion

This technical guide provides essential physicochemical data and detailed experimental protocols for Methyl 4-mercaptobenzoate. The organized presentation of this information is intended to support researchers in the fields of chemistry and drug development in their endeavors that utilize this versatile synthetic intermediate. The provided workflows offer a logical framework for both the synthesis and characterization of this compound, facilitating its effective application in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. Methyl 4-mercaptobenzoate | 6302-65-4 | FM25442 [biosynth.com]

- 3. Methyl 4-Mercaptobenzoate CAS#: 6302-65-4 [chemicalbook.com]

- 4. Methyl 4-Mercaptobenzoate | 6302-65-4 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Methyl 4-Mercaptobenzoate | CAS#:6302-65-4 | Chemsrc [chemsrc.com]

- 7. Methyl 4-Mercaptobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. byjus.com [byjus.com]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.ws [chem.ws]

- 19. scribd.com [scribd.com]

- 20. www1.udel.edu [www1.udel.edu]

- 21. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 22. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 25. researchgate.net [researchgate.net]

Methyl 4-sulfanylbenzoate (CAS 6302-65-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 4-sulfanylbenzoate (CAS 6302-65-4), a versatile synthetic intermediate with potential applications in drug discovery and development. This document details its chemical and physical properties, provides established synthesis protocols, outlines its spectroscopic data, and explores its potential biological significance.

Core Chemical and Physical Properties

This compound, also known as Methyl 4-mercaptobenzoate, is an organic compound featuring a benzoate scaffold substituted with a thiol group at the para position.[1][2] Its key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6302-65-4 | [1][2] |

| Molecular Formula | C₈H₈O₂S | [2] |

| Molecular Weight | 168.21 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Melting Point | 33-36 °C | [4] |

| Boiling Point | 266.7 °C at 760 mmHg | [5] |

| Appearance | White to pale yellow solid or liquid | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Experimental Protocol 1: From 4-Mercaptobenzoic Acid (Fischer Esterification)

This method involves the direct esterification of 4-mercaptobenzoic acid with methanol in the presence of an acid catalyst.

Materials:

-

4-Mercaptobenzoic acid (1.72 g, 11.17 mmol)

-

Anhydrous methanol (20.0 mL)

-

Concentrated sulfuric acid (0.43 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

To a solution of 4-mercaptobenzoic acid in anhydrous methanol, add concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for 16 hours.

-

Concentrate the mixture in vacuo.

-

Dilute the residue with ethyl acetate (100 mL).

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL).

-

Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate in vacuo to yield the product.[6]

Experimental Protocol 2: From 4-Fluorobenzonitrile

This multi-step synthesis begins with the conversion of 4-fluorobenzonitrile to a thiol intermediate, followed by hydrolysis and esterification.

Step 1: Synthesis of 4-Mercaptobenzonitrile and its Disulfide/Sulfide Byproducts

-

To a solution of 4-fluorobenzonitrile in DMF, add sodium hydrosulfide hydrate under a nitrogen atmosphere.

-

After stirring, the reaction mixture is worked up by dilution with ethyl acetate and water, followed by acidification.

-

The organic layer is separated and evaporated to yield a mixture of 4-mercaptobenzonitrile and its corresponding disulfide and sulfide.[7]

Step 2: Hydrolysis and Reduction to this compound

-

The crude nitrile mixture is suspended in methanol.

-

Sodium borohydride is added, followed by the addition of a solution of sodium hydroxide in water, which raises the reaction temperature.

-

The mixture is heated to reflux.

-

After cooling, zinc dust is added, and the mixture is stirred vigorously.

-

The excess zinc and insoluble byproducts are removed by filtration.

-

The filtrate is concentrated and quenched with ice water to precipitate the product.

-

The resulting white solid is filtered, washed with cold water, and dried in vacuum to afford this compound.[7]

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| Aromatic Protons | 7.89 | d | 8.7 | 2H, H-2, H-6 | [6] |

| Aromatic Protons | 7.29 | d | 8.7 | 2H, H-3, H-5 | [6] |

| Methyl Protons | 3.90 | s | - | 3H, -OCH₃ | [6] |

| Thiol Proton | 3.60 | s | - | 1H, -SH | [6] |

| Predicted ¹³C NMR | Predicted Chemical Shift (δ) ppm | Assignment | Justification |

| Carbonyl Carbon | ~167 | C=O | Typical for benzoate esters.[2] |

| Aromatic C-1 | ~128 | C-1 (ipso to -COOCH₃) | Based on data for similar benzoic acid derivatives. |

| Aromatic C-2, C-6 | ~130 | C-2, C-6 | Aromatic carbons adjacent to the ester group. |

| Aromatic C-3, C-5 | ~129 | C-3, C-5 | Aromatic carbons adjacent to the thiol group. |

| Aromatic C-4 | ~135 | C-4 (ipso to -SH) | The thiol group has a moderate effect on the chemical shift of the attached carbon. |

| Methyl Carbon | ~52 | -OCH₃ | Typical for a methyl ester.[2] |

Infrared (IR) Spectroscopy

| Predicted IR Absorption | Wavenumber (cm⁻¹) | Functional Group | Justification |

| S-H Stretch | ~2550 | Thiol | Characteristic stretching vibration for the S-H bond. |

| C=O Stretch | ~1720 | Ester Carbonyl | Strong absorption typical for aromatic esters.[5] |

| C-O Stretch | ~1280 and ~1100 | Ester C-O | Two characteristic stretches for the ester group.[5] |

| Aromatic C-H Stretch | >3000 | Aromatic C-H | Typical for C-H bonds on a benzene ring.[8] |

| Aromatic C=C Stretch | ~1600-1450 | Aromatic C=C | In-ring stretching vibrations of the benzene ring.[8] |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

| Predicted Mass Spectrum | m/z | Fragment Ion | Fragmentation Pathway |

| Molecular Ion | 168 | [C₈H₈O₂S]⁺ | Ionization of the parent molecule. |

| Base Peak | 137 | [C₇H₅OS]⁺ | Loss of a methoxy radical (•OCH₃) from the molecular ion. |

| Fragment Ion | 109 | [C₆H₅S]⁺ | Loss of carbon monoxide (CO) from the m/z 137 fragment. |

| Fragment Ion | 77 | [C₆H₅]⁺ | Loss of the sulfanyl group (•SH) from the m/z 109 fragment or direct fragmentation. |

Applications in Drug Development and Biological Significance

This compound serves as a valuable building block in medicinal chemistry.[6] The thiol and ester functionalities provide reactive handles for the synthesis of more complex molecules with potential therapeutic applications.

The parent compound, 4-mercaptobenzoic acid, has been investigated for its biological activity. Notably, it has been identified as a receptor antagonist that binds to the benzodiazepine site of the GABA-A receptor, thereby blocking the action of GABA.[6] This suggests that derivatives of this compound could be explored for their potential as modulators of GABAergic signaling, which is implicated in a variety of neurological and psychiatric disorders.

Furthermore, thiophenol derivatives are integral components in the synthesis of various pharmaceuticals, including sulfonamides and antifungal agents.[5] The incorporation of the thiophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Visualizations

Synthesis Workflow

Caption: Fischer Esterification Workflow for this compound.

Hypothetical Signaling Pathway Inhibition

Given that the parent acid is a GABA-A receptor antagonist, derivatives of this compound could potentially modulate this pathway. The following diagram illustrates a simplified representation of this inhibitory action.

Caption: Hypothetical Antagonism of the GABA-A Receptor.

References

- 1. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate | C10H14N2O6S2 | CID 17937780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Visualizer loader [nmrdb.org]

- 4. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 4-Mercaptobenzoic acid | 1074-36-8 | FM15328 | Biosynth [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Structure and Bonding of Methyl 4-sulfanylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-sulfanylbenzoate, also known as methyl 4-mercaptobenzoate, is a bifunctional organic molecule of significant interest in synthetic chemistry and drug development. Its structure, featuring a benzene ring substituted with a methyl ester and a sulfanyl (thiol) group at the para position, allows for diverse chemical modifications. This guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of this compound. It includes a summary of its key properties, detailed spectroscopic data with interpretations, a robust synthesis protocol, and an analysis of its molecular bonding.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. It is sensitive to oxidation and should be stored under an inert atmosphere.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl 4-mercaptobenzoate, 4-Mercaptobenzoic acid methyl ester, p-(Carbomethoxy)benzenethiol | [3] |

| CAS Number | 6302-65-4 | [3] |

| Molecular Formula | C₈H₈O₂S | [3] |

| Molecular Weight | 168.21 g/mol | [3] |

| Melting Point | 33-36 °C | [4] |

| Boiling Point | 266.7 °C at 760 mmHg | [4] |

| Density | 1.202 g/cm³ | [4] |

Molecular Structure and Bonding

The molecular structure of this compound consists of a central benzene ring with a methyl ester group (-COOCH₃) and a sulfanyl group (-SH) at positions 1 and 4, respectively.

Bonding Analysis

-

Benzene Ring: The C-C bonds within the aromatic ring exhibit lengths intermediate between single and double bonds, characteristic of aromatic systems.

-

Ester Group: The C=O double bond in the ester group is a key feature, and its bond length is consistent with other benzoate esters. The C-O single bonds of the ester will have lengths typical for such functional groups.

-

Sulfanyl Group: The C-S bond length is expected to be around 180 pm, which is significantly longer than a C-O bond due to the larger atomic radius of sulfur.[5] The C-S-H bond angle is predicted to be approximately 90°.[5]

A diagram illustrating the key bonding features is presented below.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, methyl ester, and sulfanyl protons.

Table 2: ¹H NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Aromatic Protons (ortho to -COOCH₃) | 7.89 | Doublet (d) | 8.7 | 2H |

| Aromatic Protons (ortho to -SH) | 7.29 | Doublet (d) | 8.7 | 2H |

| Methyl Protons (-OCH₃) | 3.90 | Singlet (s) | N/A | 3H |

| Sulfanyl Proton (-SH) | 3.60 | Singlet (s) | N/A | 1H |

Data obtained from a published synthesis protocol.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data of this compound

| Signal Assignment | Predicted Chemical Shift (δ) ppm |

| Carbonyl Carbon (-C=O) | ~167 |

| Aromatic Carbon (C-COOCH₃) | ~130 |

| Aromatic Carbons (ortho to -COOCH₃) | ~130 |

| Aromatic Carbons (ortho to -SH) | ~128 |

| Aromatic Carbon (C-SH) | ~138 |

| Methyl Carbon (-OCH₃) | ~52 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| S-H stretch | 2550-2600 | Weak |

| C=O stretch (ester) | 1715-1735 | Strong |

| C-O stretch (ester) | 1250-1300 | Strong |

| C-S stretch | 600-800 | Medium to weak |

| Aromatic C-H stretch | >3000 | |

| Aromatic C=C stretch | 1450-1600 |

Mass Spectrometry

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 137 | [M - OCH₃]⁺ |

| 109 | [M - COOCH₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 4-mercaptobenzoic acid.

Materials and Reagents:

-

4-Mercaptobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-mercaptobenzoic acid in anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for 16 hours.

-

After cooling, concentrate the mixture in vacuo.

-

Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution.

-

Separate the organic phase, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the final product.

Conclusion

This compound is a valuable building block in organic synthesis. This guide has provided a detailed overview of its structure, bonding, and key chemical data. The presented spectroscopic information and synthesis protocol offer a solid foundation for researchers and professionals working with this compound. Further investigation into its crystal structure would provide even more precise data on its molecular geometry.

References

An In-depth Technical Guide on the Theoretical and Experimental Properties of Methyl 4-sulfanylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-sulfanylbenzoate, also known as methyl 4-mercaptobenzoate, is a bifunctional organic compound featuring a methyl ester and a thiol group attached to a benzene ring in a para substitution pattern. This molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The presence of the reactive thiol group allows for a variety of chemical modifications, such as disulfide bond formation, alkylation, and metal coordination, while the ester moiety can be hydrolyzed to the corresponding carboxylic acid. This guide provides a comprehensive overview of the theoretical and experimentally determined properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Data Presentation

Physicochemical Properties

A summary of the theoretical and experimental physicochemical properties of this compound (CAS No: 6302-65-4) is presented below for comparative analysis.

| Property | Theoretical/Predicted Value | Experimental Value |

| Molecular Formula | C₈H₈O₂S | C₈H₈O₂S[1][2] |

| Molecular Weight | 168.21 g/mol | 168.21 g/mol [1][2] |

| Melting Point | - | 33-36 °C[1] or 57 °C[3] |

| Boiling Point | 266.7 °C at 760 mmHg[1] | 110-113 °C at 0.5 mmHg[4] |

| pKa | 5.50 ± 0.10[5] | Not available |

| LogP | 1.76190[1] | Not available |

| Topological Polar Surface Area | 65.1 Ų[1] | Not available |

Note: The discrepancy in the reported experimental melting points may be due to differences in the purity of the samples or the analytical method used.

Spectroscopic Data

The following tables summarize the key theoretical and experimental spectroscopic data for the characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 7.89 | Doublet (d) | 8.7 | 2H, Aromatic (ortho to -COOCH₃)[6] |

| 7.29 | Doublet (d) | 8.7 | 2H, Aromatic (ortho to -SH)[6] |

| 3.90 | Singlet (s) | - | 3H, Methyl ester (-OCH₃)[6] |

| 3.60 | Singlet (s) | - | 1H, Thiol (-SH)[6] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted

| Chemical Shift (δ) [ppm] | Assignment |

| 166.8 | C=O (Ester) |

| 138.8 | C-SH |

| 131.8 | Aromatic CH (ortho to -SH) |

| 129.8 | Aromatic CH (ortho to -COOCH₃) |

| 126.1 | C-COOCH₃ |

| 52.2 | -OCH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3417 | O-H Stretch (likely trace water)[7] |

| 2949 | C-H Stretch (aromatic and methyl)[7] |

| 2580 | S-H Stretch (thiol)[7] |

| 1713 | C=O Stretch (ester)[7] |

| 1596 | C=C Stretch (aromatic ring)[7] |

| 1279 | C-O Stretch (ester)[7] |

| 1113, 1149 | C-H in-plane bending |

| 758 | C-H out-of-plane bending[7] |

Note: While a mass spectrum for the parent compound was not found, the mass spectrum of the related 4-mercaptobenzoic acid shows a molecular ion peak at m/z 154, with significant fragments at m/z 137 and 109, corresponding to the loss of -OH and -COOH respectively[8].

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from the esterification of 4-mercaptobenzoic acid.[6]

Materials:

-

4-Mercaptobenzoic acid (1.72 g, 11.17 mmol)

-

Anhydrous methanol (20.0 mL)

-

Concentrated sulfuric acid (0.43 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a solution of 4-mercaptobenzoic acid in anhydrous methanol in a round-bottom flask, slowly add concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

After cooling to room temperature, concentrate the mixture in vacuo using a rotary evaporator to remove excess methanol.

-

Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the remaining acid.

-

Separate the organic phase and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase in vacuo to yield the title product.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. A larger number of scans will be required to obtain a good spectrum.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid product on a diamond ATR (Attenuated Total Reflectance) crystal.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Mandatory Visualization

Caption: Fischer esterification workflow for the synthesis of this compound.

Caption: Key functional groups and their corresponding spectroscopic signatures.

References

- 1. Methyl 4-Mercaptobenzoate | CAS#:6302-65-4 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 4-mercaptobenzoate | 6302-65-4 | FM25442 [biosynth.com]

- 4. Benzoic acid, 4-mercapto- [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Methyl 4-Mercaptobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 4-Mercaptobenzoic acid | C7H6O2S | CID 95738 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-sulfanylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-sulfanylbenzoate, also known as Methyl 4-(mercaptomethyl)benzoate, is a sulfur-containing aromatic ester. While direct, in-depth research on this specific molecule is limited in publicly available literature, its structural components—a benzoate moiety and a thiol group—are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known synthesis routes, physicochemical properties, and potential applications of this compound, drawing insights from the chemistry of its parent acid, 4-mercaptobenzoic acid, and related ester derivatives. The document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction and Historical Context

Patents related to the synthesis of 4-mercaptobenzoates indicate a history of industrial and academic interest in this class of compounds for various applications, including as intermediates in the production of pharmaceuticals and functional materials.[2] The methods described in these patents, such as the reaction of 4-chlorobenzoic acid with a methyl mercaptide followed by halogenation and reaction with an alcohol, provide a historical context for the synthesis of this family of molecules.[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development and material science, influencing factors such as solubility, bioavailability, and reactivity.

| Property | Value |

| Molecular Formula | C₉H₁₀O₂S |

| Molecular Weight | 182.24 g/mol |

| CAS Number | 102203-61-2 |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water, typical for aromatic esters. |

| pKa (of thiol group) | Thiols are generally more acidic than alcohols, with pKa values around 10-11. |

Note: Some physical properties like melting and boiling points are not well-documented in publicly accessible databases and would require experimental determination.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established organic chemistry reactions. The most direct method is the Fischer esterification of 4-mercaptobenzoic acid.

Fischer Esterification of 4-Mercaptobenzoic Acid

This method involves the reaction of 4-mercaptobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-mercaptobenzoic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Synthesis from 4-(Chloromethyl)benzoate

An alternative route involves the nucleophilic substitution of a halide with a thiol source.

Experimental Protocol:

-

Starting Material: Prepare Methyl 4-(chloromethyl)benzoate from the corresponding carboxylic acid.

-

Thiolation: React Methyl 4-(chloromethyl)benzoate with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at room temperature or with gentle heating.

-

Work-up and Purification: Similar to the Fischer esterification, the reaction is followed by an aqueous work-up, extraction, and purification of the final product.

Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.- A singlet for the methylene protons (-CH₂SH) around 3.7 ppm.- A doublet for the two aromatic protons ortho to the ester group around 7.9 ppm.- A doublet for the two aromatic protons ortho to the methylene group around 7.3 ppm.- A triplet for the thiol proton (-SH), which may be broad and its chemical shift can vary. |

| ¹³C NMR | - A peak for the methyl ester carbon around 52 ppm.- A peak for the methylene carbon around 28 ppm.- A peak for the ester carbonyl carbon around 167 ppm.- Four peaks for the aromatic carbons between 125-145 ppm. |

| IR | - A strong absorption band for the C=O stretch of the ester at approximately 1720 cm⁻¹.- A weak absorption for the S-H stretch around 2550-2600 cm⁻¹.- C-H stretches for the aromatic and aliphatic protons.- C=C stretches for the aromatic ring. |

| Mass Spec | - The molecular ion peak (M⁺) at m/z = 182. |

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not extensively reported, its structural motifs suggest several areas of potential interest for researchers.

-

Enzyme Inhibition: The thiol group is a known nucleophile and can interact with the active sites of various enzymes, particularly metalloenzymes.

-

Antioxidant Activity: Thiols can act as reducing agents and may exhibit antioxidant properties.

-

Linker Chemistry: The bifunctional nature of the molecule (ester and thiol) makes it a potential candidate for use as a linker in the synthesis of more complex molecules, including bioconjugates and drug delivery systems. The thiol group allows for covalent attachment to biomolecules or surfaces, while the ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization.

Conclusion

This compound is a compound with potential utility in various fields of chemical and pharmaceutical research. While its discovery and history are not well-documented, its synthesis can be achieved through standard organic chemistry methodologies. The presence of both a thiol and a methyl ester group in its structure opens up possibilities for its use as a versatile building block and a subject for further investigation into its biological activities. This guide provides a summary of the currently available information and a framework for future research into this intriguing molecule.

References

Potential Research Areas for Methyl 4-mercaptobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-mercaptobenzoate, a thiol-containing aromatic compound, presents a versatile scaffold for exploration in diverse scientific fields. Its constituent functional groups—a thiol, a benzene ring, and a methyl ester—offer multiple avenues for chemical modification and interaction, positioning it as a molecule of interest for drug discovery, materials science, and chemical biology. This technical guide delineates potential research areas for Methyl 4-mercaptobenzoate, providing a foundation for its investigation. While direct research on the biological activities of Methyl 4-mercaptobenzoate is nascent, this document compiles information on its synthesis, the activities of structurally related compounds, and detailed experimental protocols for promising research directions. The potential applications explored herein include its use as a building block for enzyme inhibitors, a component in the fabrication of self-assembled monolayers (SAMs), and as a linker in the synthesis of metal-organic frameworks (MOFs). This guide aims to serve as a comprehensive resource to stimulate and support further research into this promising molecule.

Introduction to Methyl 4-mercaptobenzoate

Methyl 4-mercaptobenzoate (CAS 6302-65-4) is an organic compound with the molecular formula C₈H₈O₂S.[1] Its structure features a central benzene ring substituted with a thiol (-SH) group at one end and a methyl ester (-COOCH₃) group at the other. This arrangement of functional groups imparts a unique combination of properties, making it a valuable synthetic intermediate.[2] The thiol group is known for its ability to form strong bonds with metal surfaces, particularly gold, and to participate in redox reactions and nucleophilic substitutions.[3] The aromatic ring provides a rigid scaffold and can engage in π-π stacking interactions. The methyl ester group offers a site for hydrolysis or amidation, allowing for further functionalization.

This guide explores three primary areas of potential research for Methyl 4-mercaptobenzoate:

-

Drug Discovery: Leveraging the reactivity of the thiol group and the aromatic scaffold to design and synthesize novel enzyme inhibitors.

-

Materials Science - Self-Assembled Monolayers (SAMs): Utilizing the thiol group's affinity for gold surfaces to construct well-ordered monolayers for applications in electronics, sensing, and surface engineering.

-

Materials Science - Metal-Organic Frameworks (MOFs): Employing the carboxylate functionality (after hydrolysis of the ester) and the thiol group as a functional linker to create porous crystalline materials for gas storage, catalysis, and sensing.

Synthesis of Methyl 4-mercaptobenzoate

A common method for the synthesis of Methyl 4-mercaptobenzoate is the Fischer esterification of 4-mercaptobenzoic acid.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂S | [4][5] |

| Molecular Weight | 168.21 g/mol | [4][5] |

| Melting Point | 33-36 °C | [6] |

| Boiling Point | 110-113 °C at 0.5 mmHg | [6] |

| Appearance | Off-white solid | [6] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate, and Methanol. | [6] |

Experimental Protocol: Fischer Esterification

This protocol is adapted from a literature procedure for the synthesis of Methyl 4-mercaptobenzoate.[7]

Materials:

-

4-Mercaptobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-mercaptobenzoic acid (1.0 eq) in anhydrous methanol (approximately 11.6 mL per gram of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.04 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 16 hours.

-

After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution. Repeat the washing.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuo to obtain the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: Approximately 38%.[7]

Potential Research Area: Drug Discovery

While direct studies on the biological activity of Methyl 4-mercaptobenzoate are limited, the presence of the thiol and aromatic functionalities suggests its potential as a scaffold for developing enzyme inhibitors. Thiols are known to interact with metal ions in enzyme active sites and can participate in redox modulation of protein function.[3]

Tyrosinase Inhibition

Derivatives of mercaptobenzimidazoles have shown potent tyrosinase inhibitory activity, suggesting that the thiol group plays a crucial role in the inhibition mechanism, potentially by chelating the copper ions in the enzyme's active site.[8] This indicates that Methyl 4-mercaptobenzoate could serve as a starting point for the synthesis of novel tyrosinase inhibitors for applications in cosmetics (skin whitening) and medicine (treatment of hyperpigmentation disorders).

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is a general method for assessing tyrosinase inhibitory activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Test compound (dissolved in DMSO)

-

Kojic acid (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of L-DOPA in phosphate buffer.

-

In a 96-well plate, add phosphate buffer to each well.

-

Add the test compound solution to the test wells and a corresponding volume of DMSO to the control wells.

-

Add the tyrosinase solution to all wells except the blank.

-

Pre-incubate the plate at a specific temperature (e.g., 37 °C) for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Pentose Phosphate Pathway (PPP) Inhibition

The pentose phosphate pathway is a crucial metabolic pathway for cancer cell proliferation and survival. The inhibition of key enzymes in this pathway, such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), is a promising strategy for cancer therapy. The general role of thiols in cellular redox regulation suggests that thiol-containing compounds could potentially modulate the activity of these enzymes.[3]

Experimental Workflow: PPP Enzyme Inhibition Assay

References

- 1. Inhibitor screening using immobilized enzyme reactor chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Cellular thiols and redox-regulated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 4-Mercaptobenzoate | 6302-65-4 [sigmaaldrich.com]

- 5. Methyl 4-Mercaptobenzoate | CAS#:6302-65-4 | Chemsrc [chemsrc.com]

- 6. mdpi.com [mdpi.com]

- 7. Methyl 4-Mercaptobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

introduction to the chemistry of aryl thiols and benzoates

An In-depth Technical Guide to the Chemistry of Aryl Thiols and Benzoates for Drug Development

Introduction

Aryl thiols and benzoates are two classes of organic compounds that hold significant importance in the fields of medicinal chemistry and drug development. Aryl thiols, characterized by a sulfhydryl (-SH) group attached to an aromatic ring, are crucial for their nucleophilic properties and their roles in various biological processes, including antioxidant defense and metal chelation.[1][2][3] Benzoates, the esters derived from benzoic acid, are widely utilized as preservatives in pharmaceutical formulations and serve as key structural motifs in a range of therapeutic agents, from local anesthetics to antifungal drugs.[4][5][6][7] This guide provides a comprehensive overview of the core chemistry of these compounds, including their synthesis, reactivity, and applications, with a focus on methodologies and data relevant to researchers and professionals in drug discovery and development.

Part 1: The Chemistry of Aryl Thiols

Aryl thiols, or thiophenols, are aromatic analogues of alcohols. Their unique chemical properties, such as higher acidity compared to alcohols and the strong nucleophilicity of their conjugate base (thiolate), make them valuable intermediates in organic synthesis and key functional groups in medicinal agents.[8][9]

Synthesis of Aryl Thiols

The formation of the carbon-sulfur (C–S) bond is central to the synthesis of aryl thiols. Modern synthetic chemistry offers several robust methods, with transition-metal-catalyzed cross-coupling reactions being particularly prominent.

Key Synthetic Approaches:

-

Transition-Metal-Catalyzed Cross-Coupling: Ullmann-type coupling reactions and palladium-catalyzed methodologies (analogous to Buchwald-Hartwig amination) are effective for coupling aryl halides with a sulfur source.[10][11] These methods are valued for their broad substrate scope and functional group tolerance.

-

Coupling with Elemental Sulfur: A cost-effective and straightforward approach involves the copper-catalyzed coupling of aryl iodides with elemental sulfur powder, followed by a reduction step to yield the desired aryl thiol.[10][12]

-

Use of Thiourea and Other Thiol Surrogates: Thiourea can serve as a thiol surrogate, reacting with aryl halides in the presence of a copper catalyst to form an isothiouronium salt, which is then hydrolyzed to the thiol.[10][13]

-

Metal-Free Arylation: For certain applications, metal-free methods, such as the arylation of thiols using diaryliodonium salts, provide an alternative synthetic route.[14]

Experimental Protocol: Copper-Catalyzed Synthesis of Aryl Thiols from Aryl Iodides and Sulfur

This protocol is adapted from the method developed by Ma and co-workers, which utilizes inexpensive reagents.[10][12]

Materials:

-

Aryl iodide (1.0 mmol)

-

Sulfur powder (1.5 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Sodium borohydride (NaBH₄) (2.0 mmol) or Triphenylphosphine (PPh₃)

-

Hydrochloric acid (HCl), 12 N

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry reaction vessel, add the aryl iodide, sulfur powder, CuI, and K₂CO₃.

-

Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon).

-

Add DMF via syringe and heat the mixture to 90 °C with stirring.

-

Monitor the reaction by TLC or GC-MS until the starting aryl iodide is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature.

-

For the reduction step, slowly add NaBH₄ to the mixture and stir for 1 hour. Alternatively, treat the mixture with triphenylphosphine and 12 N HCl.[12]

-

Quench the reaction by adding water and acidify with HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the pure aryl thiol.

Quantitative Data: Synthesis of Substituted Aryl Thiols

The following table summarizes the yields obtained for various substituted aryl thiols using the copper-catalyzed reaction of aryl iodides with sulfur, followed by reduction with NaBH₄.

| Entry | Aryl Iodide | Product | Yield (%)[12] |

| 1 | 4-Iodoanisole | 4-Methoxybenzenethiol | 89 |

| 2 | 4-Iodotoluene | 4-Methylbenzenethiol | 85 |

| 3 | 1-Iodo-4-fluorobenzene | 4-Fluorobenzenethiol | 83 |

| 4 | 1-Bromo-4-iodobenzene | 4-Bromobenzenethiol | 81 |

| 5 | Methyl 4-iodobenzoate | Methyl 4-mercaptobenzoate | 86 |

| 6 | 4'-Iodoacetophenone | 4-Mercaptoacetophenone | 81 |

| 7 | 4-Iodophenol | 4-Hydroxybenzenethiol | 75 |

Reactivity and Applications in Drug Development

The sulfhydryl group of aryl thiols is highly reactive and imparts several key functionalities relevant to medicinal chemistry.

-

Acidity and Nucleophilicity: Thiols are significantly more acidic than their alcohol counterparts, readily forming thiolate anions (RS⁻) in the presence of a base.[9] These thiolates are excellent soft nucleophiles, reacting efficiently with electrophiles.[8][15]

-

Oxidation to Disulfides: Thiols can be easily oxidized to form disulfides (ArS-SAr), a reversible reaction that is central to the function of antioxidants like glutathione.[9][15] This redox activity is exploited in drugs that modulate cellular oxidative stress.[2]

-

Metal Chelation: The soft nature of the sulfur atom allows thiols to form strong complexes with soft or borderline heavy metal ions like mercury, lead, and arsenic.[1] This property is the basis for using thiol-containing drugs as chelating agents to treat heavy metal poisoning.[1][3]

-

Biological Activity: In drug molecules, the aryl thiol moiety can act as a hydrogen bond donor, a nucleophile to form covalent bonds with target proteins (e.g., in enzyme inhibition), or a scavenger of reactive oxygen species (ROS).[1][2]

Part 2: The Chemistry of Benzoates

Benzoate esters are a class of aromatic compounds derived from the condensation of benzoic acid and an alcohol. Their stability, ease of synthesis, and versatile properties make them ubiquitous in the pharmaceutical industry.

Synthesis of Benzoates

The most common method for preparing benzoate esters is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Key Synthetic Approaches:

-

Fischer Esterification: This equilibrium-controlled reaction involves refluxing benzoic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[16][17]

-

Acylation with Benzoyl Chloride: For sensitive alcohols or when higher reactivity is needed, the acylation of an alcohol with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) is a highly effective method.[18]

-

Solid Acid Catalysis: To create more environmentally benign processes, solid acid catalysts (e.g., zirconium/titanium-based) have been developed for the esterification of benzoic acids.[19]

Experimental Protocol: Fischer Esterification for the Synthesis of Methyl Benzoate

This protocol describes the classic laboratory-scale synthesis of methyl benzoate.[16][17]

Materials:

-

Benzoic acid (10.0 g, 0.082 mol)

-

Methanol (25 mL, excess)

-

Concentrated sulfuric acid (H₂SO₄) (1.5 mL, catalytic)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Boiling chips

Procedure:

-

Place benzoic acid and methanol in a round-bottom flask.

-

Add boiling chips and swirl to dissolve the benzoic acid.

-

Carefully add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.

-

Shake the funnel, allow the layers to separate, and discard the lower aqueous layer.

-

Wash the organic layer sequentially with 25 mL of water, 25 mL of saturated NaHCO₃ solution (to neutralize unreacted acid), and finally 25 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The resulting crude methyl benzoate can be purified by distillation under reduced pressure if necessary.

Quantitative Data: Synthesis of Benzoate Local Anesthetics

The following table summarizes the yields for the final alkylation step in a multi-step synthesis of novel benzoate-based local anesthetics.[5]

| Entry | Reactant (Benzoate Intermediate) | Reactant (Amine) | Product | Yield (%)[5] |

| 1 | 2-bromoethyl-4-(propylamino)benzoate | Piperidine | 4a | 85 |

| 2 | 2-bromoethyl-4-(propylamino)benzoate | Pyrrolidine | 4b | 82 |

| 3 | 2-bromoethyl-4-(butylamino)benzoate | Piperidine | 4e | 86 |

| 4 | 2-bromoethyl-4-(butylamino)benzoate | Pyrrolidine | 4f | 83 |

| 5 | 2-bromoethyl-4-propoxybenzoate | Piperidine | 4i | 88 |

| 6 | 2-bromoethyl-4-propoxybenzoate | Pyrrolidine | 4j | 85 |

Reactivity and Applications in Drug Development

Benzoates have a dual role in pharmaceuticals: as excipients (preservatives) and as core components of active pharmaceutical ingredients (APIs).

-

As Preservatives: Sodium benzoate, the salt of benzoic acid, is a widely used antimicrobial preservative in liquid medications like cough syrups and oral solutions.[4][7][20][21] Its efficacy is highest in acidic conditions (pH < 4.5), where it exists predominantly as undissociated benzoic acid, which can penetrate microbial cell walls.[21]

-

As Active Pharmaceutical Ingredients (APIs): The benzoate moiety is a key structural feature in many drugs. For instance, many local anesthetics (e.g., benzocaine, tetracaine) are benzoate esters.[5][22] The ester linkage is crucial for the pharmacokinetic profile, as it can be hydrolyzed by esterase enzymes in the body, leading to drug metabolism and clearance.

-

In Prodrug Design: The ester functionality is often used in prodrug strategies to improve a drug's properties, such as solubility, stability, or bioavailability.[22] An active drug with a free hydroxyl or carboxyl group can be converted into a benzoate ester (the prodrug), which is later hydrolyzed in vivo to release the active parent compound.[22]

Visualizations: Workflows and Pathways

The following diagrams, rendered using the DOT language, illustrate key processes related to aryl thiols and benzoates.

References

- 1. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Medicinal Thiols: Current Status and New Perspectives" by Annalise R. Pfaff, Justin Beltz et al. [scholarsmine.mst.edu]

- 4. nbinno.com [nbinno.com]

- 5. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

- 6. The uses of benzoic acid in the pharmaceutical industry [aozunchem.com]

- 7. nimbasia.com [nimbasia.com]

- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]

- 11. Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. Benzoic Acid Esters, Benzoates [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

- 20. Sodium Benzoate: Uses, Dangers, and Safety [healthline.com]

- 21. oozechem.com [oozechem.com]

- 22. jsynthchem.com [jsynthchem.com]

safety and handling precautions for Methyl 4-sulfanylbenzoate

An In-depth Technical Guide to the Safety and Handling of Methyl 4-sulfanylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for qualified professionals and is based on currently available data. The toxicological and biological properties of this compound have not been thoroughly investigated.[1] All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting, adhering to all applicable safety regulations.

Introduction

This compound, also known as Methyl 4-mercaptobenzoate, is an organic compound featuring a methyl ester and a thiol substituent.[2] Its chemical structure, with the thiol group (-SH) in the para position to the methyl ester, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2][3] The presence of the reactive thiol group allows for a variety of chemical transformations, including nucleophilic substitutions and its use as a reducing agent.[2] This guide provides a comprehensive overview of the safety precautions, handling procedures, and available technical data for this compound (CAS 6302-65-4).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6302-65-4 | [1][3][4][5][6][7][8][9] |

| Molecular Formula | C₈H₈O₂S | [1][3][4][5][7] |

| Molecular Weight | 168.21 g/mol | [1][3][5][7] |

| Appearance | White to pale yellow solid | [2][5] |

| Melting Point | 33-36 °C | [4][6] |

| Boiling Point | 110-113 °C at 0.5 mmHg | [4][6] |

| Solubility | Soluble in Acetate, Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl DMF, and Methanol. | [4] |

| Stability | Stable under recommended storage conditions. Sensitive to oxidation. | [1][5] |

Hazard Identification and Classification

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[1] However, due to the lack of comprehensive toxicological data, it should be handled with care. The SDS indicates that inhalation may cause respiratory irritation.[1] Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[1]

It is important to note that structurally related compounds, such as thiophenol, are known to be harmful if swallowed, inhaled, or in contact with the skin, and can cause severe skin and eye irritation.[10] Thiophenols are also known for their strong, unpleasant odor.[2]

Safety and Handling Precautions

Given the limited specific data on this compound, a cautious approach to handling is imperative. The following precautions are based on general best practices for handling laboratory chemicals and information from the SDS for this compound and its structural analogs like thiophenol.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in Table 2.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommendation | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | To prevent eye contact which may cause irritation.[1] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). Lab coat. | To prevent skin contact.[1] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1] |

General Handling Procedures

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[1]

-

Avoid Inhalation: Avoid breathing dust or vapors.[1]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Hygiene: Wash hands thoroughly after handling.[1]

-

Ignition Sources: Keep away from heat and sources of ignition.[11]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[11]

-

Conditions: Store in a cool place. The compound is sensitive to oxidation and should be stored under an inert atmosphere in a refrigerator.[5]

-

Incompatibilities: Avoid moisture and store away from acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]

Experimental Protocols

Due to the lack of published, detailed experimental protocols for the handling and disposal of this compound, the following sections provide generalized procedures based on its chemical properties and protocols for similar compounds.

Spill Response Protocol

In the event of a spill, follow the general procedure outlined below.

Caption: General workflow for responding to a chemical spill.

Detailed Spill Clean-up Steps:

-

Evacuate: Immediately evacuate personnel from the spill area.[1]

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[1]

-

Containment: Prevent further leakage or spreading of the material. Avoid generating dust.[1]

-

Clean-up: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid creating dust.

-

Disposal: Label the container with the contents and dispose of it as hazardous waste according to institutional and local regulations.[1]

-

Decontamination: Clean the spill area thoroughly with soap and water.

Waste Disposal Protocol

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

Caption: Standard procedure for laboratory chemical waste disposal.

Specific Disposal Considerations for this compound:

-

Unused Product: Unused or surplus this compound should be disposed of as hazardous waste.[1] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1]

-

Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent paper, and empty containers, should also be treated as hazardous waste and disposed of accordingly.[1]

-

Incineration: Chemical incineration with an afterburner and scrubber is a potential disposal method, but extra care should be taken as the material may be flammable.[1]

First Aid Measures

In case of exposure, follow the first aid measures outlined in Table 3.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [1] |

Toxicological and Biological Information